5-((Furan-2-ylmethyl)amino)-8H-phthalazino[1,2-b]quinazolin-8-one
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Overview
Description
10-{[(furan-2-yl)methyl]amino}-13H-5,11,12-triazatetraphen-13-one is a complex organic compound that features a furan ring, a triazatetraphen core, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[(furan-2-yl)methyl]amino}-13H-5,11,12-triazatetraphen-13-one typically involves multi-step organic reactions. One common approach includes the initial formation of the furan ring, followed by the introduction of the amino group and the triazatetraphen core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can enhance the efficiency of the synthetic process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the precise control of reaction parameters and scalability, ensuring consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
10-{[(furan-2-yl)methyl]amino}-13H-5,11,12-triazatetraphen-13-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
10-{[(furan-2-yl)methyl]amino}-13H-5,11,12-triazatetraphen-13-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 10-{[(furan-2-yl)methyl]amino}-13H-5,11,12-triazatetraphen-13-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The furan ring and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure.
Triazatetraphen Compounds: Similar compounds include those with variations in the triazatetraphen core, such as different substituents on the ring.
Uniqueness
10-{[(furan-2-yl)methyl]amino}-13H-5,11,12-triazatetraphen-13-one is unique due to its specific combination of the furan ring, amino group, and triazatetraphen core.
Properties
Molecular Formula |
C20H14N4O2 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)quinazolino[2,3-a]phthalazin-8-one |
InChI |
InChI=1S/C20H14N4O2/c25-20-16-9-3-4-10-17(16)22-19-15-8-2-1-7-14(15)18(23-24(19)20)21-12-13-6-5-11-26-13/h1-11H,12H2,(H,21,23) |
InChI Key |
VXGMIARAVYDOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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